molecular formula C13H10FNO2 B8154676 Methyl 3-(2-fluoropyridin-4-yl)benzoate

Methyl 3-(2-fluoropyridin-4-yl)benzoate

Cat. No.: B8154676
M. Wt: 231.22 g/mol
InChI Key: YDUZRGIJHJIPKY-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluoropyridin-4-yl)benzoate is a fluorinated aromatic ester characterized by a benzoate core substituted at the meta position with a 2-fluoropyridin-4-yl group. The compound combines the electron-withdrawing effects of fluorine and the aromatic heterocyclic pyridine ring, which may enhance its stability and reactivity in synthetic applications.

Properties

IUPAC Name

methyl 3-(2-fluoropyridin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-13(16)11-4-2-3-9(7-11)10-5-6-15-12(14)8-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUZRGIJHJIPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For Methyl 3-(2-fluoropyridin-4-yl)benzoate, this method involves coupling methyl 3-bromobenzoate with 2-fluoro-4-pyridinylboronic acid. A representative procedure uses Pd(PPh₃)₄ (2 mol%) as a catalyst, K₂CO₃ as a base, and a mixed solvent system of toluene/ethanol/water (4:1:1) at 80°C for 12 hours. Yields typically range from 65–78%, with purity dependent on the boronic acid’s steric and electronic properties. Challenges include the commercial scarcity of 2-fluoro-4-pyridinylboronic acid, necessitating in situ preparation via Miyaura borylation of 4-bromo-2-fluoropyridine.

Stille Coupling

An alternative employs Stille coupling between methyl 3-(tributylstannyl)benzoate and 4-bromo-2-fluoropyridine. This method, conducted under inert conditions with Pd₂(dba)₃ and AsPh₃, achieves moderate yields (55–62%) but requires stringent exclusion of oxygen. The toxicity of organotin reagents limits its industrial applicability despite precise regiocontrol.

Direct Esterification of 3-(2-Fluoropyridin-4-yl)benzoic Acid

Acid-Catalyzed Fischer Esterification

3-(2-Fluoropyridin-4-yl)benzoic acid undergoes esterification with methanol using concentrated H₂SO₄ (10 mol%) at reflux (65°C) for 6 hours. This method provides yields of 85–90%, with the acid precursor synthesized via Friedel-Crafts acylation of fluoropyridine derivatives. The reaction’s simplicity is offset by the need for acid-resistant equipment and prolonged reflux times.

Mitsunobu Reaction

For acid-sensitive substrates, the Mitsunobu reaction offers a milder alternative. Combining 3-(2-fluoropyridin-4-yl)benzoic acid, methanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF at 0°C to room temperature achieves 75–80% yields. However, stoichiometric phosphine oxide byproducts complicate purification.

Fluorination Strategies for Pyridine Ring Functionalization

Halogen Exchange via Nucleophilic Aromatic Substitution

4-Chloropyridine derivatives serve as precursors for introducing fluorine. Reacting methyl 3-(4-chloropyridin-2-yl)benzoate with KF in dimethylacetamide (DMAc) at 150°C for 24 hours substitutes chlorine with fluorine, yielding 45–55% product. The modest efficiency stems from the pyridine ring’s electron-deficient nature, which hinders nucleophilic attack.

Electrophilic Fluorination

Electrophilic agents like Selectfluor® enable direct fluorination of methyl 3-(pyridin-4-yl)benzoate. In acetonitrile at 80°C, this method attains 60–65% regioselectivity for the 2-fluoropyridinyl product. Byproducts from over-fluorination or N-oxide formation necessitate chromatographic separation.

Multi-Step Synthesis from Pyridine Building Blocks

Cyclocondensation Approaches

A patented route constructs the pyridine ring de novo. Starting with 2,3-pyridinedioic acid, sequential esterification, ammoniation, and fluorination yield 3-fluoro-2-pyridinecarboxylate intermediates. Reduction with NaBH₄ in THF produces the corresponding methanol derivative, which is coupled with methyl 3-bromobenzoate via Ullmann coupling (CuI, 1,10-phenanthroline, K₃PO₄, 110°C, 18 hours). Total yields of 40–50% reflect cumulative inefficiencies across steps.

Reductive Amination and Cyclization

Methyl 3-aminobenzoate reacts with 2-fluoro-4-pyridinecarbaldehyde in the presence of NaBH₃CN to form a secondary amine, which undergoes cyclodehydration with p-TsOH in DMF at 100°C. This one-pot method simplifies purification but struggles with stereochemical control (yields: 50–60%).

Comparative Analysis of Methodologies

MethodYield (%)Key AdvantagesLimitations
Suzuki Coupling65–78High regioselectivityBoronic acid availability
Fischer Esterification85–90Simplicity, high yieldCorrosive conditions
Halogen Exchange45–55Utilizes cheap precursorsLow efficiency, harsh conditions
Electrophilic Fluorination60–65Direct functionalizationByproduct formation
Multi-Step Synthesis40–50Modular designCumulative yield loss

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluoropyridin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(2-fluoropyridin-4-yl)benzoic acid, while reduction may produce 3-(2-fluoropyridin-4-yl)benzyl alcohol.

Scientific Research Applications

Methyl 3-(2-fluoropyridin-4-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving fluorinated aromatic compounds.

    Medicine: Research into potential pharmaceutical applications includes the investigation of its biological activity and potential therapeutic effects.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluoropyridin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s reactivity and binding affinity, making it a valuable tool in the study of enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the benzoate scaffold significantly influences molecular properties. Below is a comparative analysis of key analogs:

Table 1: Comparison of Methyl Benzoate Derivatives
Compound Name Substituent(s) Molecular Weight (g/mol) LogP Key Features
Methyl 3-(2-fluoropyridin-4-yl)benzoate 3-(2-fluoropyridin-4-yl) ~245.22 (estimated) ~2.4 Fluorine enhances lipophilicity; pyridine enables hydrogen bonding
Methyl 4-[4-(difluoromethyl)phenyl]benzoate 4-(difluoromethyl)phenyl ~262.25 (estimated) ~2.8 Difluoromethyl group increases metabolic stability; para-substitution favors planar conformation
Methyl 2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoate 2-fluoro, 4-(6-oxopyridin-2-yl) 247.22 2.38 Oxo group introduces polarity; ortho-fluoro reduces steric hindrance
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Ethyl ester, pyridazine ring Higher (ethyl vs. methyl) Higher Ethyl ester increases hydrophobicity; pyridazine offers π-stacking potential

Key Observations:

  • Lipophilicity (LogP): Fluorinated derivatives (e.g., LogP ~2.4–2.8) exhibit moderate lipophilicity, suitable for membrane permeability in drug candidates .
  • Heterocyclic Moieties: Pyridine (target compound) and pyridazine (I-6230) rings differ in electronic properties; pyridazine’s additional nitrogen may enhance solubility but reduce stability under acidic conditions .

Q & A

Q. How should researchers handle toxicity uncertainties during early-stage development?

  • Methodological Answer : Implement tiered testing:
  • Acute toxicity : Zebrafish embryo assays (LC₅₀ determination).
  • Chronic exposure : 28-day rodent studies with histopathology.
  • Ecotoxicity : Algal growth inhibition (OECD 201) and Daphnia magna immobilization tests (OECD 202). Always use PPE and fume hoods for handling .

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